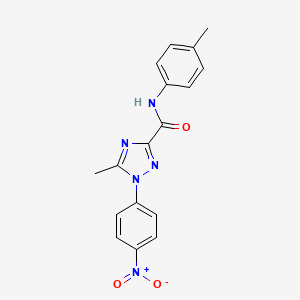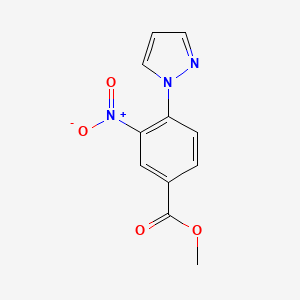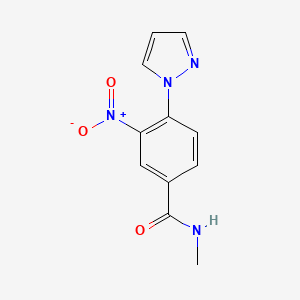
N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine, often referred to as MNPP, is an organic compound that is used in a variety of scientific applications. It is a heterocyclic compound composed of a nitrogen atom, a methyl group, and a nitro group. MNPP is used in various research and laboratory applications, as well as in the synthesis of other compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, showcasing its role in facilitating the creation of novel organic compounds through domino reactions involving the formation of multiple bonds in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Molecular Design and Energetic Materials
This compound also contributes to the molecular design of energetic materials. Research on its derivatives, such as pyrazolo and triazolo pyridines, involves investigating their geometric structures, electronic structures, and detonation properties. These studies aim to evaluate the potential of these compounds as high-energy density materials, comparing their performance to known explosives like RDX and HMX (Ravi, Gore, Venkatesan, Tewari, & Sikder, 2010).
Antimicrobial and Antioxidant Properties
The derivatives of N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine have been explored for their antimicrobial and antioxidant properties. Studies have synthesized and characterized various pyrazole derivatives, assessing their biological activity against pathogens and their potential as radical scavengers. These investigations contribute to the understanding of the pharmacophore sites responsible for these activities, which is crucial for the development of new antimicrobial and antioxidant agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Crystallography and Structural Analysis
The compound and its derivatives are subjects of crystallographic studies to understand their molecular structures and intramolecular interactions. Such research provides insights into the impact of intramolecular hydrogen bonding on the reactivity and cyclization processes of pyrazole derivatives. These studies are crucial for designing compounds with desired physical and chemical properties for various applications (Szlachcic, Uchacz, Gryl, Danel, Wojtasik, Kolek, Jarosz, & Stadnicka, 2020).
Catalysis and Green Chemistry
N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine is involved in the development of novel catalysts for organic synthesis. Research in this area focuses on designing and synthesizing nanomagnetic catalysts with functional tags derived from this compound. These catalysts are used in one-pot multi-component reactions, highlighting the move towards more sustainable and efficient synthetic methodologies (Afsar, Zolfigol, Khazaei, Alonso, Khoshnood, Bayat, & Asgari, 2018).
Propriétés
IUPAC Name |
N-methyl-4-nitro-2-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-10-9-7(14(15)16)6-12-13(9)8-4-2-3-5-11-8/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYIVZXMUSLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=CC=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222904 | |
| Record name | N-Methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321522-18-3 | |
| Record name | N-Methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321522-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenesulfonamide](/img/structure/B3125043.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3125053.png)









![methyl 4-{1-[3-(trifluoromethyl)-2-quinoxalinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B3125129.png)